molecular formula C17H14 B1628829 2-(4-Methylphenyl)naphthalene CAS No. 59115-49-0

2-(4-Methylphenyl)naphthalene

Cat. No. B1628829
Key on ui cas rn: 59115-49-0
M. Wt: 218.29 g/mol
InChI Key: ZXXGUXICWKNYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
0.2 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
ItBu
Quantity
0.04 mmol
Type
reagent
Reaction Step Three

Identifiers

NAME
77

Inputs

Step One
Name
Quantity
0.2 mmol
Type
reactant
Smiles
COc2ccc1ccccc1c2
Step Two
Name
Quantity
0 mmol
Type
reactant
Smiles
Cc1ccc([Zn]Br)cc1
Step Three
Name
ItBu
Quantity
0.04 mmol
Type
reagent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
Cc3ccc(c2ccc1ccccc1c2)cc3
Measurements
Type Value Analysis
YIELD 0
Analyses
CUSTOM
Type
CUSTOM
Details
isolated analytical_yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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